molecular formula C19H19N3O3 B2397313 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one CAS No. 2035019-41-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one

Cat. No. B2397313
CAS RN: 2035019-41-9
M. Wt: 337.379
InChI Key: JXSSCMAVQSIANC-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel derivatives related to the specified compound, focusing on their biological evaluation. For example, studies have synthesized and characterized new classes of compounds, examining their cytotoxic, antimicrobial, antioxidant, and antilipase activities (Jayanna et al., 2013). These compounds have shown significant antimicrobial activities, with some emerging as leading cytotoxic agents and strong enzyme inhibitors.

Antimicrobial and Anti-inflammatory Activities

Another area of research has been the development of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, prepared via multi-component cyclo-condensation reactions. These compounds were evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, showing promising results against various microbial strains (Kendre et al., 2015).

Structural Elucidation and Surface Analysis

Studies have also focused on the structural elucidation and Hirshfeld surface analysis of novel pyrazole derivatives. These analyses provide insight into the molecular structure, stability, and intermolecular interactions present in the solid state of these compounds (Naveen et al., 2018).

Antioxidant Properties

The antioxidant activity of newly synthesized compounds has been evaluated, with many showing potent activity. Such studies are essential for developing new therapeutic agents with antioxidant properties, potentially useful in treating diseases caused by oxidative stress (Salem & Errayes, 2016).

Novel Synthesis Methods

Research has also explored novel synthesis methods for creating derivatives of the specified compound. These methods include catalyst-free synthesis and 1,3-dipolar cycloaddition and rearrangement techniques, which offer efficient routes to produce these complex molecules under mild conditions (Liu et al., 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(7-5-13-4-6-17-18(10-13)25-12-24-17)21-8-9-22-16(11-21)14-2-1-3-15(14)20-22/h4-7,10H,1-3,8-9,11-12H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSSCMAVQSIANC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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